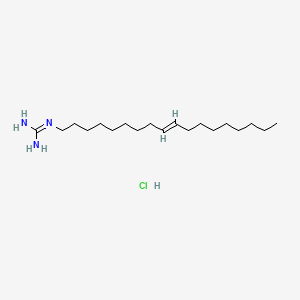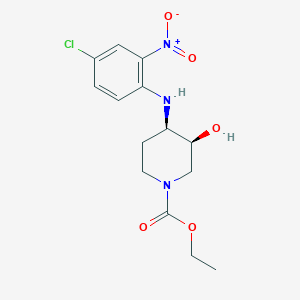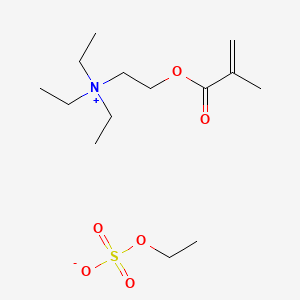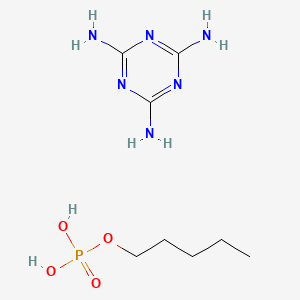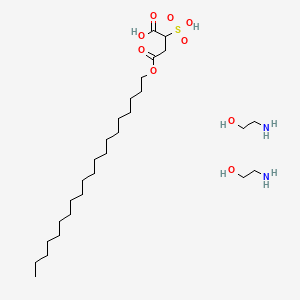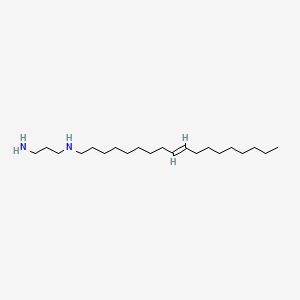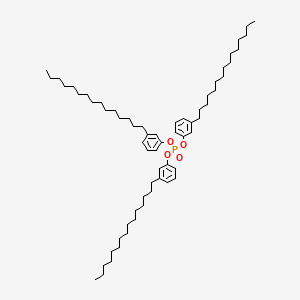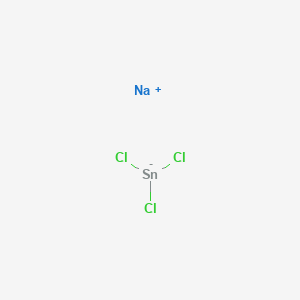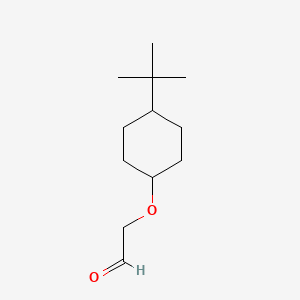![molecular formula C16H24N2O2 B12673937 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane CAS No. 94213-28-2](/img/structure/B12673937.png)
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a cyclohexane ring. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane typically involves the reaction of cyclohexylamine with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally include:
Temperature: 50-100°C
Solvent: Chlorinated solvents like dichloromethane
Catalysts: Tertiary amines or metal chlorides
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The process involves continuous feeding of reactants and removal of by-products to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Forms polyurethanes when reacted with polyols.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Methanol, ethanol, and other primary alcohols.
Polyols: Glycerol, ethylene glycol.
Catalysts: Dibutyltin dilaurate, stannous octoate.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Applications De Recherche Scientifique
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethanes for coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane involves the formation of covalent bonds with nucleophilic groups such as hydroxyl, amine, and thiol groups. This reactivity is due to the electrophilic nature of the isocyanate groups, which readily react with nucleophiles to form stable urethane or urea linkages. The molecular targets include proteins, enzymes, and other biomolecules containing nucleophilic functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(cyclohexyl isocyanate)
- 1,1’-Methylenebis(4-isocyanatocyclohexane)
- Bis(4-isocyanatocyclohexyl)methane
Uniqueness
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable polyurethanes with desirable mechanical and chemical properties makes it valuable in various industrial applications.
Propriétés
Numéro CAS |
94213-28-2 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
4-isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-6-7-15(17-10-19)9-14(12)8-13-4-2-3-5-16(13)18-11-20/h12-16H,2-9H2,1H3 |
Clé InChI |
CCDZNBDQBSSRAO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1CC2CCCCC2N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


